

Spectroscopic Data of Methoxymethyl Phenyl Sulfide: A Technical Overview

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Compound of Interest

Compound Name: Methoxymethyl phenyl sulfide

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This technical guide provides a comprehensive overview of the spectroscopic data for **methoxymethyl phenyl sulfide** (CAS No. 13865-50-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. While publicly available, comprehensive datasets for **methoxymethyl phenyl sulfide** are limited, this guide synthesizes available information and provides general experimental protocols for acquiring such data.

Molecular Structure and Properties

Methoxymethyl phenyl sulfide, with the linear formula $C_6H_5SCH_2OCH_3$, has a molecular weight of 154.23 g/mol. It is a key intermediate in various organic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While specific, publicly available high-resolution spectra for **methoxymethyl phenyl sulfide** are not readily found, the expected chemical shifts can be predicted based on its structure.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the -SCH₂O- group, and the methyl protons of the methoxy group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the carbons of the phenyl ring, the methylene carbon, and the methoxy carbon.

Table 1: Predicted NMR Data for **Methoxymethyl Phenyl Sulfide**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Phenyl-H	7.2 - 7.5	Multiplet	5H
-SCH ₂ O-	~4.8	Singlet	2H
-OCH ₃	~3.4	Singlet	3H

¹³ C NMR	Predicted Chemical Shift (ppm)
Phenyl C (quaternary)	~137
Phenyl C-H	125 - 130
-SCH ₂ O-	~75
-OCH ₃	~57

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methoxymethyl phenyl sulfide** is expected to exhibit characteristic absorption bands corresponding to C-H, C-O, C-S, and aromatic C=C bonds. While a publicly available,

detailed peak list is not available, SpectraBase indicates the availability of an FTIR spectrum.
[\[1\]](#)

Table 2: Expected IR Absorption Bands for **Methoxymethyl Phenyl Sulfide**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H stretch	3000 - 3100	Medium
Aliphatic C-H stretch	2850 - 3000	Medium
C-O-C stretch (ether)	1050 - 1150	Strong
Aromatic C=C stretch	1450 - 1600	Medium
C-S stretch	600 - 800	Weak to Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **methoxymethyl phenyl sulfide** would show the molecular ion peak (M⁺) at m/z 154. Key fragmentation pathways would likely involve the cleavage of the C-S and C-O bonds.

Table 3: Expected Mass Spectrometry Data for **Methoxymethyl Phenyl Sulfide**

m/z	Possible Fragment Ion
154	[C ₈ H ₁₀ OS] ⁺ (Molecular Ion)
123	[C ₇ H ₇ S] ⁺
109	[C ₆ H ₅ S] ⁺
77	[C ₆ H ₅] ⁺
45	[CH ₂ OCH ₃] ⁺

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **methoxymethyl phenyl sulfide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).
- Acquire the ^{13}C NMR spectrum, often using proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of neat **methoxymethyl phenyl sulfide** onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two KBr or NaCl plates.
- Ensure a thin, uniform film is formed.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the spectrometer.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

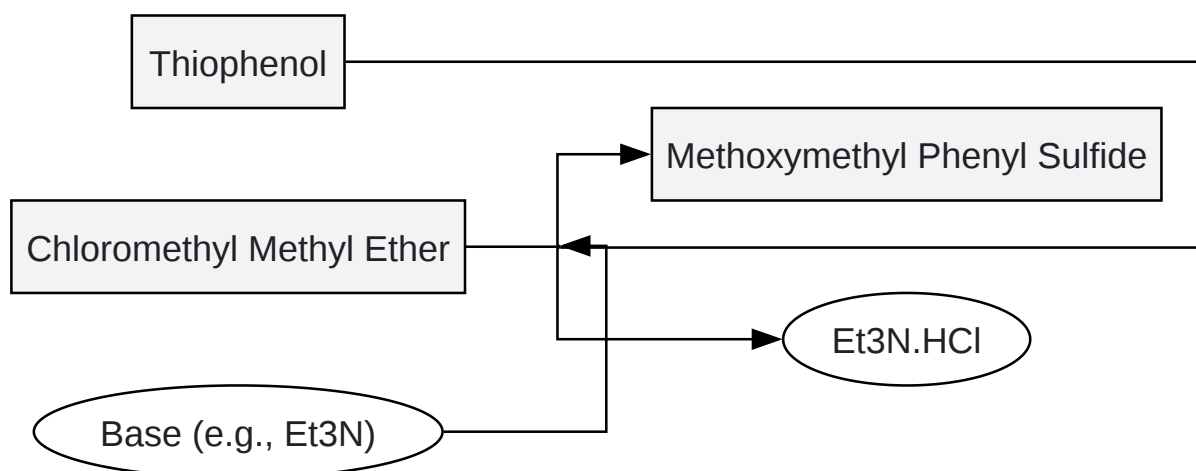
- Prepare a dilute solution of **methoxymethyl phenyl sulfide** in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the low ppm range.

Data Acquisition:

- Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).
- The compound will be separated from the solvent and any impurities on the GC column.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are ionized (e.g., by electron impact).
- The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Synthesis of Methoxymethyl Phenyl Sulfide

A common synthetic route to **methoxymethyl phenyl sulfide** involves the reaction of thiophenol with chloromethyl methyl ether in the presence of a base. This reaction provides a straightforward method for the preparation of the target compound.



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Caption: Synthesis of **Methoxymethyl Phenyl Sulfide**.

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References

- 1. spectrabase.com [spectrabase.com]
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